A Comprehensive Technical Guide to 1-Boc-3-Bromo-5-methoxyindole: Physicochemical Properties, Synthesis, and Handling for the Research Scientist
A Comprehensive Technical Guide to 1-Boc-3-Bromo-5-methoxyindole: Physicochemical Properties, Synthesis, and Handling for the Research Scientist
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth overview of tert-butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate, commonly known as 1-Boc-3-Bromo-5-methoxyindole. As a pivotal heterocyclic building block, this compound serves as a versatile intermediate in the synthesis of complex pharmaceutical agents and functional organic materials. This document details its core physicochemical properties, provides expert insight into its spectroscopic characterization, outlines a robust synthetic protocol, and establishes clear guidelines for its safe handling and storage. It is intended for researchers, medicinal chemists, and process development scientists who utilize functionalized indoles in their synthetic workflows.
Core Molecular Profile and Significance
1-Boc-3-Bromo-5-methoxyindole is a strategically functionalized indole derivative. The indole nucleus is a privileged scaffold in medicinal chemistry, and the specific placement of the methoxy, bromo, and Boc-protecting groups on this compound makes it exceptionally valuable.
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N1-Boc Group: The tert-butoxycarbonyl (Boc) group protects the indole nitrogen, preventing unwanted side reactions and increasing solubility in organic solvents. Its facile removal under acidic conditions allows for subsequent functionalization at the nitrogen position.
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C3-Bromo Group: The bromine atom at the electron-rich C3 position is an excellent leaving group for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse carbon and heteroatom substituents.
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C5-Methoxy Group: The electron-donating methoxy group at the C5 position modulates the electronic properties of the indole ring system, influencing its reactivity and the biological activity of its downstream derivatives.
This trifecta of functionalities provides a logical and controllable pathway for building molecular complexity, making it a sought-after intermediate in drug discovery programs targeting neurological disorders, cancer, and inflammatory diseases.
Physicochemical Properties
The physical properties of 1-Boc-3-Bromo-5-methoxyindole are foundational to its handling, reaction setup, and purification. The data, compiled from various chemical suppliers and databases, are summarized below.
| Property | Value | Source(s) |
| CAS Number | 348640-11-9 | [1] |
| Molecular Formula | C₁₄H₁₆BrNO₃ | [1][2][3] |
| Molecular Weight | 326.19 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | Data not available in searched literature. Estimated to be in the range of 80-120°C based on similar structures. | |
| Boiling Point | 403.8 ± 48.0 °C (Predicted) | [3] |
| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Methanol. Insoluble in water. | |
| Storage | Store sealed in a dry environment at 2-8°C. | [1][3] |
A note on the melting point: While an exact experimental value is not publicly cited, the predicted range is based on related compounds. For instance, the less functionalized 5-methoxyindole melts at 52-55 °C[5], while the addition of the bulky Boc and bromo groups is expected to significantly increase the melting point due to higher molecular weight and altered crystal packing. Researchers should determine the melting point experimentally as part of their initial characterization.
Spectroscopic Characterization: A Predictive Guide
While specific spectra for this compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features. This serves as a guide for researchers to verify the identity and purity of their material.
³¹H NMR Spectroscopy (400 MHz, CDCl₃)
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Boc Group (δ 1.60-1.70 ppm): A sharp singlet, integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.
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Methoxy Group (δ 3.80-3.90 ppm): A sharp singlet, integrating to 3H, for the methoxy protons.
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Indole Aromatic Protons (δ 7.00-8.00 ppm):
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H4: Expected to be a doublet around δ 7.8-8.0 ppm.
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H6: A doublet of doublets is expected around δ 7.0-7.2 ppm, showing coupling to both H4 and H7.
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H7: A doublet around δ 7.3-7.5 ppm.
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H2: A singlet appearing around δ 7.6-7.8 ppm. The C3-bromine removes the typical coupling partner for the H2 proton.
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¹³C NMR Spectroscopy (100 MHz, CDCl₃)
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Boc Group: The quaternary carbon will appear around δ 84-86 ppm, and the methyl carbons around δ 28-29 ppm.
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Methoxy Group: A signal around δ 55-56 ppm.
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Indole Carbons:
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C3: The carbon bearing the bromine will be significantly shifted upfield to δ 95-100 ppm.
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Aromatic Carbons: Six distinct signals are expected in the δ 110-155 ppm range.
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Carbonyl Carbon (Boc): A signal in the δ 148-150 ppm region.
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Mass Spectrometry (ESI-MS)
Mass spectrometry is definitive for confirming the presence of bromine.
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Isotopic Pattern: A characteristic M and M+2 isotopic pattern with an intensity ratio of approximately 1:1 will be observed for the molecular ion due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
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Expected Molecular Ions: [M+H]⁺ at m/z 326.0 and 328.0. [M+Na]⁺ at m/z 348.0 and 350.0.
Recommended Synthetic Protocol
The synthesis of 1-Boc-3-Bromo-5-methoxyindole is reliably achieved via a two-step sequence starting from commercially available 5-methoxyindole. This procedure is based on well-established indole chemistry.[6]
Workflow Diagram: Synthesis and Purification
Caption: Synthetic workflow for 1-Boc-3-Bromo-5-methoxyindole.
Step-by-Step Methodology
Step 1: Synthesis of tert-butyl 5-methoxy-1H-indole-1-carboxylate
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Reaction Setup: To a solution of 5-methoxyindole (1.0 eq) in anhydrous Tetrahydrofuran (THF, ~0.2 M), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
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Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 0.1 eq) to the mixture.
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Causality Insight: DMAP acts as a nucleophilic catalyst, accelerating the acylation of the indole nitrogen by forming a more reactive intermediate with Boc₂O.
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Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which is often pure enough for the next step.
Step 2: Synthesis of tert-butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate
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Reaction Setup: Dissolve the crude 1-Boc-5-methoxyindole (1.0 eq) from the previous step in anhydrous THF (~0.2 M) and cool the solution to 0°C in an ice bath.
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Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
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Causality Insight: The electron-rich indole ring readily undergoes electrophilic substitution. The C3 position is the most nucleophilic site, making bromination with a mild electrophilic bromine source like NBS highly selective.[6] Cooling the reaction controls the rate and prevents potential side reactions.
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-
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.
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Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
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Purification (Self-Validating System):
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 100:0 to 90:10).
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Combine fractions containing the pure product (validated by TLC) and concentrate in vacuo to yield 1-Boc-3-Bromo-5-methoxyindole as a solid. The purity should be confirmed by NMR as described in Section 3.
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Chemical Reactivity and Synthetic Applications
The utility of this molecule stems from its predictable reactivity at two key sites, which can be addressed sequentially.
Reactivity Workflow Diagram
Caption: Key reactivity pathways for synthetic diversification.
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C3 Cross-Coupling: The C-Br bond is the primary site for modification. It participates efficiently in palladium-catalyzed cross-coupling reactions to form new C-C, C-N, or C-O bonds, introducing complexity.
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N1 Deprotection: Following C3 functionalization, the Boc group can be cleanly removed with a strong acid like trifluoroacetic acid (TFA) in DCM or HCl in dioxane. This reveals the indole N-H, which can then be alkylated, acylated, or used in other transformations.
This sequential, site-selective reactivity allows for the systematic construction of highly substituted indole libraries for screening in drug development programs.
Safety and Handling
As a halogenated organic compound and potential irritant, proper safety protocols are mandatory when handling 1-Boc-3-Bromo-5-methoxyindole.
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Hazard Statements (Predicted): Based on related compounds, it is expected to have the following classifications: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][7]
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
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Respiratory Protection: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Recommended storage temperature is 2-8°C.[3]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
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PubChem. (n.d.). tert-Butyl 3-(bromomethoxy)indole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (n.d.). tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate. Retrieved from [Link]
-
Supporting Information for "Chemical constituents of Centaurea omphalotricha". (n.d.). Retrieved from [Link]
-
Acmec Biochemical. (n.d.). 1-Boc-3-Bromo-5-methoxyindole, 97%. Retrieved from [Link]
-
Chemsrc. (n.d.). 1-BOC-5-BROMO-3-FORMYLINDOLE. Retrieved from [Link]
-
Molbase. (n.d.). 1-Boc-3-Bromo-5-methoxyindole. Retrieved from [Link]
-
Pinto, A., et al. (n.d.). Structure, Bioactivity and Synthesis of Natural Products with Hexahydropyrrolo[2,3-b]indole. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN110642770B - Preparation method of 5-methoxyindole.
-
PubChem. (n.d.). 5-Methoxyindole. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSynthesis. (n.d.). tert-butyl 3-formyl-1H-indole-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Retrieved from [Link]
-
ResearchGate. (2013). Simple and Convenient Procedure for the Synthesis of 2-(3-(tert-Butoxycarbonylamino)propyl)-5-methylthiophenes. Retrieved from [Link]
Sources
- 1. 348640-11-9|1-Boc-3-Bromo-5-methoxyindole|BLD Pharm [bldpharm.com]
- 2. Tert-butyl 3-(bromomethoxy)indole-1-carboxylate | C14H16BrNO3 | CID 91056771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 348640-11-9[1-Boc-3-Bromo-5-methoxyindole 97%]- Jizhi Biochemical [acmec.com.cn]
- 4. Buy tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate [smolecule.com]
- 5. 5-Methoxyindole 99 1006-94-6 [sigmaaldrich.com]
- 6. DSpace [diposit.ub.edu]
- 7. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]
